4-(4-Bromo-5-oxopentan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid is a chemical compound with a molecular formula of C12H13BrO3 It is characterized by the presence of a benzoic acid moiety substituted with a bromo group and a ketone functional group on a pentanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-oxopentan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ketone Formation: The ketone functional group can be introduced through oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Sodium borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-5-oxopentan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromo and ketone functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Properties
CAS No. |
80576-74-5 |
---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-(4-bromo-5-oxopentan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(6-11(13)7-14)9-2-4-10(5-3-9)12(15)16/h2-5,7-8,11H,6H2,1H3,(H,15,16) |
InChI Key |
HTHKGCHKPIUJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.